3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
Description
3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with a 2,5-dichlorophenylcarbamoyl group and a carboxylic acid moiety. Its molecular formula is C₁₂H₇Cl₂N₃O₃, with a molecular weight of 320.11 g/mol. The compound’s structure combines aromatic, carboxamide, and carboxylic acid functionalities, making it a candidate for diverse applications in medicinal chemistry, particularly in antimicrobial and antiviral research .
Properties
IUPAC Name |
3-[(2,5-dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-6-1-2-7(14)8(5-6)17-11(18)9-10(12(19)20)16-4-3-15-9/h1-5H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKPKRJRGYGZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=NC=CN=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the carboxylic acid group: This step often involves the oxidation of a precursor compound.
Attachment of the 2,5-dichlorophenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,5-dichlorophenyl group enables electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) . The chlorine atoms at the ortho and para positions activate the ring for substitution under specific conditions:
Key Findings :
-
Chlorine substituents enhance reactivity for NAS due to electron-withdrawing effects.
-
Hydrolysis yields hydroxyl derivatives, while amination introduces primary amines .
Carboxylic Acid Functionalization
The pyrazine-2-carboxylic acid moiety undergoes typical acid-derived reactions:
Key Findings :
-
Esterification with propanol proceeds efficiently (>80% yield) .
-
Decarboxylation under strong acid yields the pyrazine analog .
Pyrazine Ring Modifications
The pyrazine ring participates in redox and heterocyclic reactions:
Key Findings :
-
Oxidation with KMnO₄ cleaves the ring or introduces additional carboxyl groups .
-
Catalytic hydrogenation selectively reduces the pyrazine ring .
Carbamoyl Group Reactivity
The carbamoyl linker (-NH-C(O)-) is susceptible to hydrolysis and rearrangement:
Key Findings :
-
Acidic hydrolysis regenerates the parent carboxylic acid and aniline derivative .
-
Stability in DMSO (>1 month at 7°C) confirms robustness in organic solvents .
Table 2: Comparative Reactivity of Substituents
| Functional Group | Reactivity Toward NAS | Susceptibility to Oxidation |
|---|---|---|
| 2,5-Dichlorophenyl | High | Low |
| Pyrazine-2-carboxylic acid | Moderate | High |
Research Insights
-
Lipophilicity and Bioactivity : Ester derivatives (e.g., propyl esters) exhibit enhanced antimycobacterial activity due to increased membrane permeability .
-
Synthetic Flexibility : The carbamoyl group allows modular synthesis of analogs via coupling with diverse amines .
-
Stability : The compound remains stable in organic solvents but degrades under prolonged acidic or alkaline conditions .
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods involving the reaction of pyrazine-2,3-dicarboxylic anhydride with substituted anilines. The general synthetic pathway includes:
- Formation of the anhydride : Pyrazine-2,3-dicarboxylic acid is converted to its anhydride using acetic anhydride.
- Substitution reaction : The anhydride is reacted with 2,5-dichloroaniline to introduce the carbamoyl group.
- Purification : The resulting product is purified through recrystallization or chromatography.
The molecular formula of this compound is , with a molecular weight of approximately 312.11 g/mol .
Antimycobacterial Activity
Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimycobacterial properties. For instance, studies have shown that compounds similar to 3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrate activity against Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with MIC values comparable to established antitubercular drugs like pyrazinamide (PZA). For example, one derivative exhibited an MIC of 1.56 µg/mL against M. tuberculosis H37Rv .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
- Study on Lipophilicity : Researchers synthesized various lipophilic derivatives of pyrazinoic acid and assessed their biological activities. The introduction of lipophilic groups improved the penetration through the lipid-rich mycobacterial membrane .
- Molecular Docking Studies : Computational studies have been conducted to evaluate the binding interactions between these compounds and target enzymes involved in mycobacterial metabolism. This approach helps identify promising candidates for further development .
Comparative Data Table
Below is a summary table comparing the antimycobacterial activity of selected compounds related to this compound:
| Compound Name | MIC (µg/mL) | Notes |
|---|---|---|
| This compound | 1.56 | High activity against M. tuberculosis |
| Pyrazinamide (PZA) | 12.5–25 | Established first-line treatment |
| Pyrazinoic Acid (POA) | 6.25–12.5 | Active form of PZA |
| Other derivatives (e.g., 4-Nitrophenyl variant) | Varies | Activity comparable to PZA |
Mechanism of Action
The mechanism of action of 3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s uniqueness arises from the 2,5-dichlorophenyl substituent and pyrazine core. Below is a comparison with key analogues:
Key Structural Insights :
- Chlorine Positioning: The 2,5-dichloro configuration on the phenyl ring enhances steric and electronic effects compared to monosubstituted (e.g., 4-methyl or 4-chloro) analogues, improving target binding in biological systems .
- Core Heterocycle : Pyrazine derivatives exhibit distinct reactivity compared to pyridine/picolinic acid analogues due to nitrogen positioning, influencing hydrogen bonding and solubility .
Physicochemical Properties
| Property | 3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic Acid | 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic Acid | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid |
|---|---|---|---|
| LogP (Lipophilicity) | ~2.8 (estimated) | ~1.9 | ~2.1 |
| Water Solubility | Low (due to Cl groups) | Moderate | Low |
| pKa (Carboxylic Acid) | ~3.1 | ~3.0 | ~2.8 |
Key Trends :
- The 2,5-dichlorophenyl group increases lipophilicity and reduces solubility compared to methyl or trifluoromethyl substituents.
- The pyrazine core’s electron-deficient nature lowers pKa values relative to pyridine derivatives .
Antimicrobial Activity
- 3-(2,5-Dichlorophenyl)picolinic Acid : Shows antiviral activity by disrupting zinc finger proteins critical for viral replication .
- 3-(5-Chloropyridine-2-carbamoyl)-2-pyrazinecarboxylic Acid : Used as a reference standard for drug impurities, indicating stability under metabolic conditions .
Agrochemistry
- Dichlorophenyl-substituted compounds (e.g., halauxifen-methyl) are commercial herbicides, whereas the target compound’s pyrazine core may offer novel herbicidal mechanisms .
Biological Activity
3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article reviews its biological activity, focusing on its antimycobacterial properties and cytotoxicity, supported by detailed research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_11H_8Cl_2N_2O_3
- Molecular Weight : 301.1 g/mol
Antimycobacterial Activity
Research has shown that derivatives of pyrazine-2-carboxylic acid exhibit notable antimycobacterial activity, particularly against Mycobacterium tuberculosis. The compound's mechanism of action and efficacy have been explored in various studies.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound is quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit the growth of bacteria.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 6.25 - 12.5 | Mycobacterium tuberculosis |
| Pyrazinamide (PZA) | 6.25 - 12.5 | Mycobacterium tuberculosis |
| Isoniazid (INH) | 0.1 - 1.0 | Mycobacterium tuberculosis |
The MIC for the compound ranges from 6.25 to 12.5 μg/mL , comparable to established antimycobacterial agents like Pyrazinamide and Isoniazid .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The in vitro cytotoxicity of this compound was tested on HepG2 cell lines.
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| This compound | >750 | >125 |
| Propyl ester derivative | 252.4 | 25.24 |
The results indicate that the compound exhibits a high selectivity index (SI), suggesting a favorable therapeutic window with minimal cytotoxic effects at effective concentrations .
The biological activity of this compound is attributed to its structural similarity to known inhibitors of essential mycobacterial enzymes, such as decaprenylphosphoryl-β-d-ribose oxidase (DprE1). Molecular docking studies suggest that modifications in the compound do not adversely affect binding affinity, indicating potential for further optimization .
Case Studies
Several studies have evaluated the biological activity of pyrazine derivatives:
- Study on Antimycobacterial Efficacy : A comparative study demonstrated that various derivatives, including those with phenylcarbamoyl substituents, exhibited significant antimycobacterial activity against M. tuberculosis strains.
- Cytotoxicity Assessment : Another investigation into the safety profile revealed that while some derivatives showed promising antimycobacterial properties, they also maintained low cytotoxicity levels in human cell lines.
Q & A
Basic: What are the optimal synthetic routes for preparing 3-[(2,5-dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid?
Methodological Answer:
The compound is synthesized via microwave-assisted esterification followed by amide coupling. Key steps include:
- Microwave Irradiation: React pyrazine-2-carboxylic acid derivatives with alcohols (e.g., propanol, methanol) under microwave conditions (120°C, 20 min, 50 W) in the presence of H₂SO₄ as a catalyst .
- Amide Formation: Condense the esterified intermediate with 2,5-dichloroaniline using carbodiimide-based coupling agents.
- Purification: Flash chromatography with gradient elution (ethyl acetate/hexane, 50–90%) ensures high purity. Monitor reactions by TLC (propanol/30% ammonia, 3:1) .
Basic: How is the compound characterized analytically to confirm structural integrity?
Methodological Answer:
Routine characterization involves:
- Spectroscopy:
- Elemental Analysis: Verify C, H, N content (e.g., calc. 59.26% C, 3.73% H; found 59.34% C, 3.61% H) .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence antimycobacterial activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups: 2,5-Dichloro substitution enhances activity against Mycobacterium tuberculosis (54–72% inhibition) by improving lipophilicity and target binding .
- Hydrophobic Moieties: tert-Butyl groups at position 5 of the pyrazine ring increase membrane permeability, as seen in analogs with MIC values as low as 31.25 µmol/mL against Trichophyton mentagrophytes .
- Validation: Compare IC₅₀ values in in vitro models (e.g., spinach chloroplasts for photosynthesis inhibition, IC₅₀ = 41.9 µmol/L) .
Advanced: What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies via:
- Standardized Assays: Use uniform in vitro models (e.g., Chlorella vulgaris for antialgal activity, IC₅₀ = 44.0 µmol/L) to minimize variability .
- Dose-Response Curves: Validate activity thresholds (e.g., 12-hour elicitation in Ononis arvensis callus cultures for flavonoid induction) .
- Computational Modeling: Apply molecular docking to predict binding affinities to targets like V. cholerae LuxO protein, explaining differential quorum-sensing modulation .
Advanced: How does this compound modulate bacterial quorum sensing, and what are the implications for antivirulence strategies?
Methodological Answer:
- Mechanism: The pyrazine core disrupts LuxO-mediated virulence regulation in V. cholerae, reducing biofilm formation and toxin production without bactericidal effects (non-toxic up to 100 µg/mL in human cell lines) .
- Experimental Design:
Basic: What purification techniques maximize yield and purity of the compound?
Methodological Answer:
- Chromatography: Use silica-based flash chromatography with ethyl acetate/hexane gradients (50–90%) for intermediates .
- Recrystallization: Optimize solvent systems (e.g., methanol/water) for final product crystallization, achieving >95% purity .
Advanced: How can ester derivatives improve solubility or bioavailability for in vivo studies?
Methodological Answer:
- Esterification: Synthesize methyl or propyl esters via microwave-assisted methods to mask the carboxylic acid group, enhancing lipophilicity (logP improvement by ~1.5 units) .
- In Vitro Testing: Compare ester hydrolysis rates in simulated gastric fluid (SGF) to assess prodrug potential .
Advanced: What in vitro models are suitable for evaluating cytotoxicity and selectivity?
Methodological Answer:
- Cell Lines: Use human embryonic kidney (HEK-293) or liver (HepG2) cells for baseline toxicity (CC₅₀ > 100 µM) .
- Selectivity Index: Calculate IC₅₀ ratios between pathogen (e.g., M. tuberculosis) and host cells; aim for indices >10 .
Basic: What are the critical parameters for scaling up synthesis without compromising purity?
Methodological Answer:
- Reaction Optimization: Maintain microwave power (50 W) and temperature (120°C) during scale-up to prevent side reactions .
- Quality Control: Implement inline FTIR for real-time monitoring of carboxylate and amide bond formation .
Advanced: How does the compound inhibit photosynthesis, and what are the implications for herbicide development?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
